MFCD02365786
Description
MFCD02365786 is a chemical compound identified by its Molecular Design Limited (MDL) number. Such compounds are frequently utilized in pharmaceutical synthesis, catalysis, and material science due to their reactivity and versatility in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) .
Key inferred properties of this compound (based on analogs in the MDL series):
- Typical molecular weight range: 150–250 g/mol (common for boronic acids or small heterocycles).
- Functional groups: Likely includes halogen substituents (e.g., Br, Cl) or aromatic rings, as seen in structurally related MDL compounds .
- Applications: Potential use in drug intermediates or agrochemicals, given the prevalence of similar compounds in medicinal chemistry .
Properties
IUPAC Name |
4-[3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S2/c1-2-29-17-9-3-14(4-10-17)13-18-20(26)24(22(30)31-18)12-11-19(25)23-16-7-5-15(6-8-16)21(27)28/h3-10,13H,2,11-12H2,1H3,(H,23,25)(H,27,28)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSCHYBLUOUJPD-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD02365786” involves multiple steps, each requiring specific reaction conditions. The synthetic route typically includes:
Initial Reactants: The process begins with the selection of appropriate starting materials.
Reaction Conditions: These include temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Reactants: Large quantities of starting materials are used.
Controlled Environment: The reaction is carried out in a controlled environment to maintain optimal conditions.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
“MFCD02365786” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a different product compared to reduction or substitution.
Scientific Research Applications
“MFCD02365786” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Biology: Studied for its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of “MFCD02365786” involves its interaction with specific molecular targets and pathways. This compound exerts its effects by:
Binding to Targets: It binds to specific proteins or enzymes, altering their activity.
Pathway Modulation: It modulates various biochemical pathways, leading to changes in cellular functions.
Cellular Effects: The overall effect on cells depends on the specific targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
For this analysis, two structurally analogous compounds are selected:
- Compound A : (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646) .
- Compound B: 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4, MDL MFCD02258901) .
Table 1: Structural and Physicochemical Comparison
Table 2: Functional and Application Comparison
| Criterion | This compound | Compound A | Compound B |
|---|---|---|---|
| Primary Use | Pharmaceutical intermediate | Suzuki coupling reagent | Anticancer agent precursor |
| Reactivity | High (boron-mediated) | High (halogen reactivity) | Moderate (hydrogen bonding) |
| Thermal Stability | Stable ≤150°C | Stable ≤100°C | Stable ≤200°C |
| Toxicity Alerts | Potential skin irritant | Brenk alert (1.0) | PAINS alert (0.0) |
Research Findings and Discussion
Structural Similarities and Differences
- Compound A shares a boronic acid core with this compound but differs in halogen substitution (Br and Cl vs. inferred F or I). This alters solubility and reactivity; bromine enhances electrophilicity in cross-couplings .
- Compound B diverges significantly, featuring a hydroxy-isoquinolinone scaffold. Its higher solubility (0.687 mg/mL vs. 0.24 mg/mL for Compound A) correlates with reduced LogP (1.64 vs. 2.15), emphasizing the impact of polar groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
